

An In-depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloro-2-ethylpyrimidine

Cat. No.: B074085

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-ethylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring make it a valuable intermediate for the introduction of various functional groups through nucleophilic aromatic substitution reactions. This property has led to its use in the development of a range of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4,6-Dichloro-2-ethylpyrimidine**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4,6-Dichloro-2-ethylpyrimidine** is presented in the table below. While an experimental melting point for this specific compound is not readily available in the cited literature, the melting point of the closely related analog, 4,6-dichloro-2-methylpyrimidine, is provided for reference.

Property	Value	Source
CAS Number	1195-34-2	N/A
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	N/A
Molecular Weight	177.03 g/mol	N/A
Boiling Point	77 °C at 5 Torr	
Melting Point	Not available (for 4,6-dichloro-2-methylpyrimidine: 41.5-45.5 °C)	[1][2][3]
Density	Calculated: 1.2850 g/cm ³	
Water Solubility	Calculated log ₁₀ (S, mol/L): -3.18	[4]
Octanol/Water Partition Coefficient (logP)	Calculated: 2.346	[4]

Synthesis of 4,6-Dichloro-2-ethylpyrimidine

The synthesis of **4,6-Dichloro-2-ethylpyrimidine** is analogous to that of its methyl counterpart and typically proceeds in a two-step sequence. The first step involves the condensation of an amidine with a malonate derivative to form the dihydroxy pyrimidine intermediate. This is followed by a chlorination step to yield the final product.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-ethylpyrimidine (Step 1)

A common method for the synthesis of the precursor, 4,6-dihydroxy-2-ethylpyrimidine, involves the reaction of propionamidine with a malonate ester in the presence of a strong base.[5]

Materials:

- Propionamidine acetate
- Dimethyl malonate

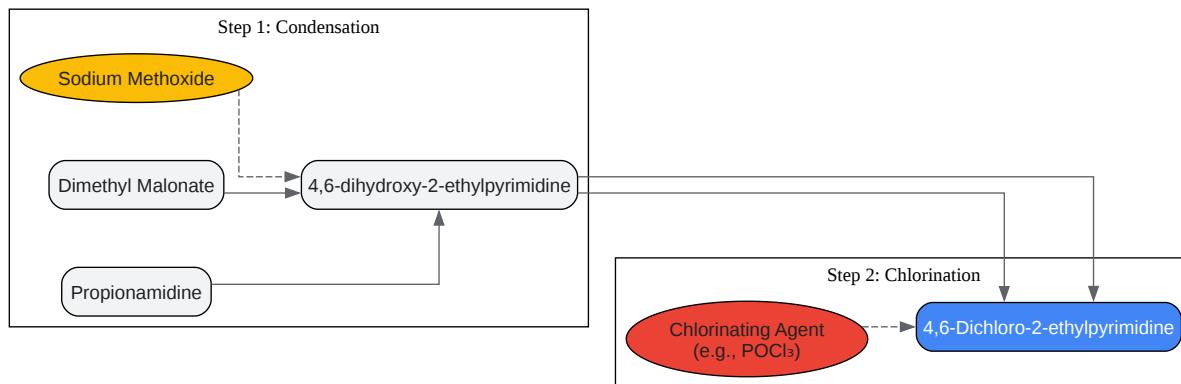
- Sodium methoxide (25% solution in methanol)
- Methanol
- Hydrochloric acid (for acidification)

Procedure:

- In a suitable reaction vessel, dissolve propionamidine acetate in methanol.
- Add a 25% solution of sodium methoxide in methanol to the mixture.
- To this solution, add dimethyl malonate.
- The reaction mixture is then typically stirred at room temperature or heated under reflux for several hours to drive the condensation reaction to completion.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6-dihydroxy-2-ethylpyrimidine.
- The solid product is collected by filtration, washed with water, and dried.

Experimental Protocol: Chlorination of 4,6-dihydroxy-2-ethylpyrimidine (Step 2)

The conversion of 4,6-dihydroxy-2-ethylpyrimidine to **4,6-Dichloro-2-ethylpyrimidine** can be achieved using various chlorinating agents. Common reagents for this transformation include phosphorus oxychloride (POCl_3), thionyl chloride (SOCl_2), and triphosgene.^[4] The following is a general procedure using a chlorinating agent.


Materials:

- 4,6-dihydroxy-2-ethylpyrimidine
- Phosphorus oxychloride (POCl_3) or Thionyl chloride (SOCl_2)

- Acetonitrile (as solvent, optional)
- Ice water

Procedure:

- In a well-ventilated fume hood, 4,6-dihydroxy-2-ethylpyrimidine is suspended in an excess of the chlorinating agent (e.g., phosphorus oxychloride). An organic solvent such as acetonitrile may also be used.
- The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the excess chlorinating agent is carefully removed by distillation under reduced pressure.
- The residue is then cautiously poured onto crushed ice or into ice-cold water to quench the reaction and precipitate the product.
- The solid **4,6-Dichloro-2-ethylpyrimidine** is collected by filtration, washed thoroughly with water, and dried.
- Further purification can be achieved by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Synthesis of **4,6-Dichloro-2-ethylpyrimidine**.

Reactivity and Chemical Behavior

The chemical reactivity of **4,6-Dichloro-2-ethylpyrimidine** is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the carbon atoms bearing the chlorine atoms.

This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alkoxides, and thiolates. This makes **4,6-Dichloro-2-ethylpyrimidine** a key intermediate for the synthesis of a diverse range of substituted pyrimidines.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following is a general protocol for the reaction of **4,6-Dichloro-2-ethylpyrimidine** with a generic nucleophile.

Materials:

- **4,6-Dichloro-2-ethylpyrimidine**
- Nucleophile (e.g., an amine, alcohol, or thiol)
- Base (e.g., triethylamine, potassium carbonate, if necessary)
- Anhydrous solvent (e.g., dimethylformamide, tetrahydrofuran, ethanol)

Procedure:

- To a solution of **4,6-Dichloro-2-ethylpyrimidine** in a suitable anhydrous solvent, add the nucleophile.
- If the nucleophile is not basic enough or if a salt is formed during the reaction, a non-nucleophilic base is added.
- The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.
- The progress of the reaction is monitored by TLC or LC-MS.
- Upon completion, the reaction is worked up by quenching with water or an aqueous solution, followed by extraction of the product with an organic solvent.
- The organic layer is dried and the solvent is evaporated.
- The crude product is then purified by column chromatography or recrystallization.

4,6-Dichloro-2-ethylpyrimidine

SNAr

Nucleophile
(Nu-H)

Substituted Pyrimidine
(e.g., 4-Nu-6-chloro-2-ethylpyrimidine)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,6-Dichloro-2-ethylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074085#4-6-dichloro-2-ethylpyrimidine-chemical-properties\]](https://www.benchchem.com/product/b074085#4-6-dichloro-2-ethylpyrimidine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com